molecular formula C30H35NO3 B043507 Centchroman CAS No. 9032-43-3

Centchroman

カタログ番号: B043507
CAS番号: 9032-43-3
分子量: 457.6 g/mol
InChIキー: XZEUAXYWNKYKPL-URLMMPGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

オルメロキシフェンは、クロマン環構造の形成を含む一連の化学反応によって合成されます。オルメロキシフェン塩酸塩の市販製剤には、高速液体クロマトグラフィー(HPLC)を用いたd-異性体とl-異性体のキラル分離が含まれます。 移動相は通常、ヘキサン、イソプロパノール、メタノール、トリエチルアミンで構成されています . それぞれのエナンチオマーの遊離塩基は、アルカリ性加水分解によって遊離され、さらに塩酸塩に変換されます . 工業的生産方法では、ラセミ体の酵素的分解に、固定化されたカンジダ・ルゴサリパーゼを使用することがあります .

化学反応の分析

オルメロキシフェンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、オルメロキシフェンの酸化により、対応するケトンが生成される一方、還元によりアルコール誘導体が生成される可能性があります .

科学研究への応用

オルメロキシフェンは、乳がんや前立腺がんを含むさまざまながんの治療に有望な結果を示しています . オルメロキシフェンは、上皮間葉転換(EMT)プロセスを阻害し、腫瘍の増殖を抑制し、がん細胞のアポトーシスを誘導します . さらに、オルメロキシフェンは、骨粗鬆症、皮膚炎、再狭窄、子宮内膜症、子宮筋腫の治療における潜在的な用途についても調査されています . そのユニークな作用機序と選択的なエストロゲン受容体モジュレーターとしての性質は、科学研究において貴重な化合物となっています。

科学的研究の応用

Contraceptive Use

Centchroman is primarily recognized for its role as a contraceptive agent. It functions by preventing the implantation of the blastocyst in the endometrium without suppressing ovulation or interfering with the hypothalamic-pituitary-ovarian axis. This unique mechanism allows for a high level of safety and minimal side effects compared to traditional hormonal contraceptives.

Clinical Studies

A scoping review identified multiple studies demonstrating this compound's effectiveness as both a weekly and post-coital contraceptive. For instance, one study included 100 patients over 18 months, showing high acceptability and efficacy among postpartum and post-abortal women .

Study TypeSample SizeDurationKey Findings
Observational Study10018 monthsHigh acceptability; effective in preventing pregnancy
Pharmacokinetic StudyVaries-Concentration in uterus higher than serum; binds strongly to plasma proteins

Therapeutic Applications Beyond Contraception

Beyond its contraceptive properties, this compound has shown promise in treating various gynecological conditions and cancers.

Management of Gynecological Disorders

This compound has been utilized in managing conditions such as:

  • Dysfunctional Uterine Bleeding (DUB) : Studies indicate that it effectively regulates menstrual cycles without significant side effects .
  • Mastalgia and Fibroadenoma : Its SERM properties make it suitable for treating breast-related disorders .

Anti-Cancer Activity

Recent research has highlighted this compound's potential in oncology, particularly against hormone-dependent cancers:

  • Breast Cancer : A study indicated that this compound enhances therapeutic efficacy when combined with dietary bioactive compounds like diindolylmethane, potentially resensitizing multidrug-resistant cancer cells .
  • Mechanisms : It is believed that this compound may work by modulating estrogen receptors and influencing pathways involved in cell proliferation and apoptosis.

Safety Profile and Side Effects

This compound is noted for its favorable safety profile:

  • Minimal side effects have been reported, with only about 8% of users experiencing menstrual cycle delays .
  • Long-term studies have not demonstrated significant adverse effects on lipid profiles or uterine health in animal models .

類似化合物との比較

Ormeloxifene is unique among selective estrogen receptor modulators due to its weekly dosage regimen and nonsteroidal nature. Similar compounds include raloxifene, tamoxifen, and toremifene, which are also SERMs used in various therapeutic applications . Unlike ormeloxifene, these compounds are typically administered daily and have different pharmacokinetic profiles and side effect profiles . Ormeloxifene’s unique properties make it a valuable alternative in both contraceptive and therapeutic contexts.

生物活性

Centchroman, also known as Ormeloxifene, is a non-steroidal, non-hormonal oral contraceptive that has garnered attention for its unique pharmacological properties and therapeutic applications. This article explores the biological activity of this compound, examining its contraceptive efficacy, mechanisms of action, pharmacokinetics, and associated clinical findings.

This compound exhibits multiple mechanisms that contribute to its contraceptive effects:

  • Endometrial Receptivity : this compound alters endometrial receptivity by inhibiting the signals necessary for blastocyst implantation. This is achieved through:
    • Suppression of endometrial proliferation.
    • Inhibition of endometrial receptivity to blastocyst signals.
    • Accelerated transport of the zygote through the fallopian tubes, leading to premature arrival in the uterus .
  • Hormonal Profile : The compound displays weak estrogenic activity and potent antiestrogenic effects. It does not interfere with ovulation or alter the hypothalamus-pituitary-ovarian axis, making it distinct from hormonal contraceptives .
  • Pharmacokinetics : this compound is rapidly absorbed and reaches higher concentrations in the uterus compared to serum levels. The pharmacokinetic profile indicates a half-life of approximately 24 hours in plasma, with metabolites detectable in various tissues for extended periods .

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety profile of this compound:

  • Contraceptive Effectiveness : In a study involving 146 women using this compound, the Pearl index was calculated at 2.05, indicating a relatively low failure rate compared to other contraceptive methods. Pregnancy occurred in only three cases during the first three months of use .
  • Menstrual Benefits : A notable finding was that 21% of women reported relief from menorrhagia after starting this compound. Additionally, menstrual irregularities were common complaints, with delayed cycles reported by 15% of users .

Table 1: Summary of Clinical Findings on this compound

Study ParameterFindings
Pearl Index2.05 (low failure rate)
Duration of Use3 to 12 months
Major Side EffectsDelayed cycles (15%), irregular cycles (10.95%)
Relief from Menorrhagia21% reported improvement
Discontinuation Rate31.5% due to menstrual irregularities

Case Studies

  • Postpartum Use : A study highlighted that this compound is particularly beneficial for postpartum contraception due to its safety profile for breastfeeding mothers. Among postpartum users, no adverse effects were observed on newborns .
  • Long-term Effects : In a longitudinal study, women using this compound for over six months noted decreased menstrual blood loss and improved cycle regularity over time .

Safety Profile

The safety profile of this compound is generally favorable:

  • Side Effects : Reported side effects were minimal, with only about 10% experiencing any adverse reactions such as headaches or malaise .
  • Impact on Fertility : Importantly, this compound does not disrupt normal reproductive functions or hormonal balances in women, making it a viable option for those seeking non-hormonal contraception .

特性

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046844
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31477-60-8, 78994-25-9
Record name Ormeloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31477-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormeloxifene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centchroman
Reactant of Route 2
Reactant of Route 2
Centchroman
Reactant of Route 3
Centchroman
Reactant of Route 4
Reactant of Route 4
Centchroman
Reactant of Route 5
Centchroman
Reactant of Route 6
Reactant of Route 6
Centchroman
Customer
Q & A

Q1: How does centchroman exert its contraceptive effect?

A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]

Q2: Does this compound exhibit any estrogenic or anti-estrogenic effects?

A3: this compound exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]

Q4: Are there any published X-ray crystallographic studies on this compound?

A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of this compound. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []

Q5: How is this compound formulated for administration?

A6: this compound is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties or has applications in catalysis.

Q7: Have there been any computational studies on this compound?

A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between this compound and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.

Q8: How does the structure of this compound contribute to its activity?

A9: The structure of this compound, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。